2-(3,5-Difluoro-4-nitrophenyl)acetic acid
Overview
Description
2-(3,5-Difluoro-4-nitrophenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid typically involves the nitration of a difluorophenylacetic acid precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetic acids with various functional groups.
Scientific Research Applications
2-(3,5-Difluoro-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2-(3,4-Difluoro-5-nitrophenyl)acetic acid
- 2-(3,5-Difluoro-4-aminophenyl)acetic acid
Uniqueness
2-(3,5-Difluoro-4-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The precise arrangement of these substituents can lead to differences in physical properties, such as melting point and solubility, as well as variations in how the compound interacts with other molecules in chemical and biological systems.
Properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFBUVWWKDQKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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